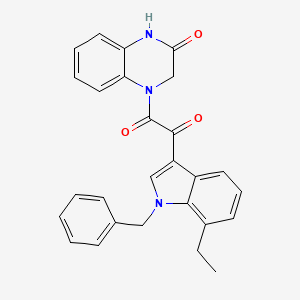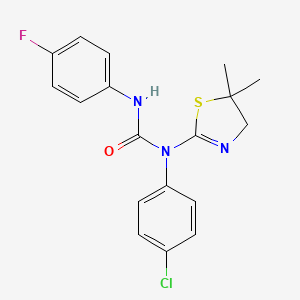![molecular formula C17H21N3O3S B11487267 methyl N-{[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B11487267.png)
methyl N-{[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}phenylalaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{[(4,5-ジメチル-1H-イミダゾール-2-イル)スルファニル]アセチル}フェニルアラニネートメチルエステル”は、複雑な構造を持つ有機化合物です。その構造を見ていきましょう。
メチル基 (CH₃): フェニルアラニネートの窒素原子に結合したメチル基は、化合物の安定性に寄与し、反応性に影響を与えます。
イミダゾール環: 2つの窒素原子と3つの炭素原子からなる中心的な部分は、化合物に独特の性質を与えます。
スルファニル基 (SH): イミダゾール環に結合したこの硫黄を含む基は、化合物の生物活性に重要な役割を果たします。
2. 合成方法
合成ルート:: この化合物にはいくつかの合成ルートがありますが、一般的なアプローチとしては、次の手順があります。
イミダゾール形成: 4,5-ジメチルイミダゾールから出発し、適切なアルキル化剤(ヨウ化メチルなど)と反応させ、メチル基を導入します。
チオール化: 得られたメチル化イミダゾールをチオール (HS⁻) と反応させて、スルファニル基を形成します。
アセチル化: スルファニル-イミダゾールを無水酢酸でアセチル化して、アセチル基を導入します。
フェニルアラニンカップリング: 最後に、標準的なペプチドカップリング法を用いて、修飾されたイミダゾールをフェニルアラニンとカップリングします。
工業生産:: 工業規模の生産では、通常、これらの手順を最適化したものが用いられ、高収率と高純度が確保されます。
3. 化学反応解析
反応::酸化: スルファニル基は、酸化されてスルホキシドまたはスルホンを形成することができます。
置換: イミダゾール環は、求核置換反応に関与することができます。
還元: イミダゾール環の還元により、対応するジヒドロイミダゾールが得られます。
酸化: 過酸化水素 (H₂O₂) や m-クロロ過安息香酸 (m-CPBA) などの酸化剤。
置換: アミン、チオールなどの求核剤と、AlCl₃ などのルイス酸。
還元: 適切な触媒(Pd/C など)を用いた水素ガス (H₂)。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the imidazole ring.
Formation of the Amide Bond: The amide bond is formed through the reaction of an amine with an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially converting the ester to an alcohol.
Substitution: The phenyl group and the imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, reduced imidazole derivatives.
Substitution: Various substituted imidazole and phenyl derivatives.
科学的研究の応用
この化合物は、様々な分野で応用されています。
医学: 抗菌剤または抗真菌剤としての可能性について研究されています。
化学: より複雑な分子のビルディングブロックとして使用されます。
工業: 医薬品や農薬の合成に使用されます。
作用機序
正確なメカニズムは、現在も研究の最先端にあります。細胞受容体や酵素との相互作用に関与し、生物学的経路に影響を与えると考えられています。
類似化合物との比較
直接的な類似体は存在しませんが、イミダゾール基とチオール基を含む化合物は、同様の反応性を示します。1-メチルイミダゾールやシステインなどがその例です。
特性
分子式 |
C17H21N3O3S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
methyl 2-[[2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C17H21N3O3S/c1-11-12(2)19-17(18-11)24-10-15(21)20-14(16(22)23-3)9-13-7-5-4-6-8-13/h4-8,14H,9-10H2,1-3H3,(H,18,19)(H,20,21) |
InChIキー |
NBVMEESULGQAID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N1)SCC(=O)NC(CC2=CC=CC=C2)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487184.png)
![3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11487190.png)
![Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11487191.png)

![N-(2-chlorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487205.png)
![{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetic acid](/img/structure/B11487211.png)

![N-(2-oxo-1-phenylpropyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11487218.png)
![5-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B11487222.png)
![N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide](/img/structure/B11487230.png)
![methyl [5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B11487236.png)
![{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B11487245.png)
![7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B11487261.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B11487263.png)
